4-(Phenoxymethyl)pyridine-2-carboxylic acid

Physicochemical profiling Drug-likeness Lead optimization

4-(Phenoxymethyl)pyridine-2-carboxylic acid (IUPAC: 4-(phenoxymethyl)picolinic acid; CAS 1482276-13-0; CID is a disubstituted pyridine monocarboxylic acid of molecular formula C13H11NO3 and molecular weight 229.23 g/mol. It belongs to the picolinic acid (pyridine-2-carboxylic acid) structural class, bearing a phenoxymethyl (-CH2-O-Ph) substituent at the pyridine 4-position.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
Cat. No. B13274577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenoxymethyl)pyridine-2-carboxylic acid
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=CC(=NC=C2)C(=O)O
InChIInChI=1S/C13H11NO3/c15-13(16)12-8-10(6-7-14-12)9-17-11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16)
InChIKeyMIPVDBJDVPPRQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Phenoxymethyl)pyridine-2-carboxylic acid (CAS 1482276-13-0): Chemical Identity, Procurement Specifications, and In-Class Context


4-(Phenoxymethyl)pyridine-2-carboxylic acid (IUPAC: 4-(phenoxymethyl)picolinic acid; CAS 1482276-13-0; CID 63884585) is a disubstituted pyridine monocarboxylic acid of molecular formula C13H11NO3 and molecular weight 229.23 g/mol [1]. It belongs to the picolinic acid (pyridine-2-carboxylic acid) structural class, bearing a phenoxymethyl (-CH2-O-Ph) substituent at the pyridine 4-position [1]. The compound is commercially supplied as a research-grade building block at a minimum purity specification of 95% . Computed physicochemical descriptors include an XLogP3 of 2.2, a topological polar surface area (TPSA) of 59.4 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds [1]. Its GHS classification—Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)—is established via a single ECHA C&L notification [1]. The compound serves as a versatile synthetic intermediate for medicinal chemistry, materials science, and agrochemical lead discovery programs, with demonstrated application as a porphyrin building block for photodynamic therapy research [2].

Why Generic Picolinic Acid Derivatives Cannot Substitute for 4-(Phenoxymethyl)pyridine-2-carboxylic acid in Structure-Activity Programs


Substituting 4-(phenoxymethyl)pyridine-2-carboxylic acid with an arbitrary picolinic acid derivative—even a closely related regioisomer or analog—introduces non-trivial changes in molecular recognition, physicochemical behavior, and synthetic downstream compatibility. The 4-position phenoxymethyl group is not a passive substituent: it alters the computed lipophilicity by approximately 1.4 log units relative to unsubstituted picolinic acid (XLogP3 2.2 vs. 0.8) [1][2], modifies the hydrogen bond acceptor count from 3 to 4 [1], and introduces four rotatable bonds versus one in the parent scaffold [1]. These shifts have direct consequences for membrane permeability, aqueous solubility, and target binding pose. Furthermore, regioisomeric positioning matters critically—the 6-phenoxymethyl isomer, when elaborated to an amide derivative, exhibits nanomolar PDE5 inhibition (IC50 40 nM) with approximately 250-fold selectivity over PDE1 [3], whereas the 4-substituted isomer presents a distinct electronic environment at the pyridine nitrogen and carboxylic acid that would drive divergent structure-activity relationships. The methylene spacer (-CH2-O-) in the target compound, as opposed to a direct phenoxy (-O-) linkage, disrupts π-conjugation between the phenyl ring and the pyridine core, a feature exploited in porphyrin-based photodynamic systems where intact conjugation is associated with photobiological inertness [4]. These differences collectively mean that generic substitution risks loss of target engagement, altered pharmacokinetics, or synthetic incompatibility in multi-step routes where the 4-phenoxymethyl carboxylic acid serves as a specific intermediate.

Quantitative Differentiation Evidence for 4-(Phenoxymethyl)pyridine-2-carboxylic acid vs. Structural Analogs: A Procurement-Focused Comparison


Computed Physicochemical Property Differentiation: 4-(Phenoxymethyl)pyridine-2-carboxylic acid vs. Parent Picolinic Acid

The introduction of a 4-phenoxymethyl substituent onto the picolinic acid scaffold produces substantial shifts across all key computed physicochemical parameters relevant to drug-likeness and pharmacokinetic behavior. Compared to unsubstituted picolinic acid, the target compound exhibits a 1.4 log unit increase in XLogP3 (2.2 vs. 0.8), a 9.2 Ų increase in TPSA (59.4 vs. ~50.2 Ų), an increase from 1 to 4 rotatable bonds, and an increase in hydrogen bond acceptor count from 3 to 4 [1][2]. The molecular weight nearly doubles (229.23 vs. 123.11 g/mol) [1][2]. These differences place the target compound closer to the center of oral drug-like chemical space while retaining compliance with Lipinski's Rule of Five (MW < 500, XLogP3 < 5, HBD = 1, HBA = 4) [1].

Physicochemical profiling Drug-likeness Lead optimization

Regioisomeric Differentiation: 4-Phenoxymethyl vs. 6-Phenoxymethyl Picolinic Acid Scaffold in PDE5 Inhibition

The regioisomeric positioning of the phenoxymethyl group on the picolinic acid ring has profound implications for biological activity. A derivative of the 6-phenoxymethyl regioisomer—specifically, 6-phenoxymethyl-pyridine-2-carboxylic acid (6-hydroxycarbamoylmethyl-pyridin-2-yl)-amide (CHEMBL187548)—demonstrated potent PDE5 inhibition with an IC50 of 40 nM, while showing substantially weaker inhibition of PDE1 (IC50 = 10,000 nM), yielding an approximately 250-fold selectivity window [1]. No equivalent PDE5 or PDE1 activity data have been reported for the 4-phenoxymethyl regioisomer or its derivatives, but the differential placement of the carboxy group relative to the phenoxymethyl substituent alters the spatial orientation of hydrogen bond donor/acceptor functionality and the electron density distribution at the pyridine nitrogen, which are critical determinants of PDE isozyme binding [1]. A user selecting the 4-substituted isomer over the 6-substituted isomer does so to explore a distinct vector in chemical space where the carboxylic acid and the phenoxymethyl group adopt a different relative geometry.

Regioisomer selectivity PDE5 inhibition Kinase inhibitor design

Methylene Spacer Effect: 4-(Phenoxymethyl) vs. 4-(Phenoxy) Substitution and the Impact on π-Conjugation

The presence of a methylene spacer (-CH2-O-) between the phenyl ring and the pyridine core in 4-(phenoxymethyl)pyridine-2-carboxylic acid, as opposed to a direct phenoxy (-O-) linkage found in 4-phenoxypyridine-2-carboxylic acid (e.g., sorafenib-related derivatives), fundamentally alters the electronic communication between the two aromatic systems. The -O-CH2- bridge disrupts π-conjugation, as the sp³-hybridized methylene carbon prevents delocalization of the phenoxy oxygen lone pair into the pyridine π-system [1]. This principle was experimentally exploited in porphyrin photodynamic therapy research: a porphyrin bearing three 4-(phenoxymethyl)pyridyl groups (P3N) exhibited photobiological activity against KRAS-mutated A549 human lung cancer cells, whereas the analogous porphyrin with directly conjugated 4-pyridyl groups, (NPh)TPyP, was reported to be hydrophobic and photobiologically inert [1]. The zinc complex P3NZn further enhanced intracellular reactive oxygen species (ROS) generation and suppressed superoxide dismutase (SOD) and reduced glutathione (GSH) levels [1]. Although these data are from elaborated porphyrin systems rather than the free carboxylic acid, they establish the functional significance of the methylene spacer in enabling the ruptured π-conjugation that is prerequisite for this photodynamic activity.

Conformational flexibility π-Conjugation disruption Photodynamic therapy

GHS Safety Profile Benchmarking for Laboratory Procurement and Handling Decisions

4-(Phenoxymethyl)pyridine-2-carboxylic acid carries a defined GHS hazard classification based on a single notification to the ECHA C&L Inventory: Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. Unlike unsubstituted picolinic acid, which is an endogenous metabolite with a well-characterized toxicological profile and is not classified under these GHS categories, the phenoxymethyl-substituted derivative introduces irritancy and acute oral toxicity hazards that necessitate appropriate personal protective equipment (PPE) and ventilation during handling [1][2]. This established, albeit limited, GHS profile provides a concrete risk assessment baseline for procurement and laboratory safety documentation—unlike many structurally related research chemicals that lack any notified GHS classification, leaving users without regulatory guidance.

Chemical safety GHS classification Procurement risk assessment

Commercial Purity and Storage Specifications for Reproducible Research

The target compound is commercially available from multiple independent suppliers at a minimum purity specification of 95% . The recommended long-term storage condition is in a cool, dry place . This purity level is standard for research-grade picolinic acid building blocks and is consistent with the requirements for multi-step synthetic elaboration where the carboxylic acid functionality may be directly coupled or activated. While 95% purity is typical, users requiring higher purity for sensitive applications (e.g., biophysical assays, crystallography) should anticipate the need for additional purification. The compound's MDL identifier is MFCD19387956 .

Chemical purity Reproducibility Vendor sourcing

Evidence-Backed Application Scenarios for 4-(Phenoxymethyl)pyridine-2-carboxylic acid Procurement


Medicinal Chemistry: Picolinic Acid-Based Kinase Inhibitor Library Synthesis with Defined 4-Position Vector

For medicinal chemistry teams pursuing kinase or phosphodiesterase inhibitor programs, 4-(phenoxymethyl)pyridine-2-carboxylic acid offers a regioisomerically distinct scaffold relative to the 6-substituted picolinic acid series. The 6-phenoxymethyl isomer, when elaborated to an amide, has demonstrated PDE5 inhibition with an IC50 of 40 nM and ~250-fold selectivity over PDE1 [1]. The 4-substituted isomer provides an alternative exit vector that may address different kinase ATP-binding pocket geometries or overcome intellectual property constraints. The carboxylic acid handle enables direct amide coupling, esterification, or reduction to the alcohol for further diversification. The compound's computed physicochemical profile (XLogP3 2.2, TPSA 59.4 Ų) places it within oral drug-like chemical space, supporting its use as a fragment or early lead scaffold [2]. Patents from Hoffmann-La Roche (WO-2017037146-A1) and Bayer (WO-2012055953-A1) describe phenoxymethyl and phenoxypyridine compounds for therapeutic applications, underscoring the industrial relevance of this chemical space [3][4].

Porphyrin-Based Photodynamic Therapy Agent Synthesis: Exploiting Ruptured π-Conjugation

Research groups developing porphyrin-based photosensitizers for photodynamic therapy (PDT) can employ 4-(phenoxymethyl)pyridine-2-carboxylic acid as a precursor to 4-(phenoxymethyl)pyridine, a key synthon for constructing photobiologically active porphyrins. Mazumder et al. (2020) demonstrated that porphyrins bearing three 4-(phenoxymethyl)pyridyl meso-substituents (P3N and its Zn(II) complex P3NZn) exhibit photodynamic activity against KRAS-mutated A549 human lung cancer cells, characterized by intracellular ROS upregulation and suppression of SOD and GSH antioxidant defenses [5]. In contrast, the directly conjugated pyridyl analog (NPh)TPyP was photobiologically inert [5]. The carboxylic acid group provides a synthetic handle for further functionalization prior to or after porphyrin assembly, enabling the generation of focused libraries of photosensitizer candidates with tunable hydrophilicity and singlet oxygen quantum yields.

Coordination Chemistry and Metal Chelation Studies with Substituted Picolinic Acid Ligands

The picolinic acid scaffold is a well-established bidentate ligand for transition metals, and 4-substitution modulates metal binding affinity and selectivity. Research on picolinic acid derivatives with alkyl substituents at the 4-position (e.g., 4-(3-heptyl)pyridine-2-carboxylic acid) has demonstrated that substituent lipophilicity and steric bulk influence complex stability constants with Zn²⁺, Cd²⁺, and Ni²⁺ [6]. The 4-phenoxymethyl substituent in the target compound introduces both increased lipophilicity (ΔXLogP3 +1.4 vs. picolinic acid) [2] and additional potential for intermolecular interactions via the phenoxy oxygen and pendant phenyl ring [2]. These features may enhance metal extraction efficiency, modify the geometry of metal complexes, or provide additional supramolecular interaction sites in coordination polymers and metal-organic frameworks (MOFs).

Agrochemical Lead Discovery: Substituted Picolinic Acid Herbicide and Fungicide Scaffolds

Substituted picolinic acids, particularly 4-aminopicolinates and 6-phenoxypicolinic acids, have an established track record as herbicides and fungicides in crop protection [7][8]. The 4-(phenoxymethyl) substitution pattern offers a distinct chemotype within this class, combining the metal-chelating picolinic acid core with a lipophilic phenoxymethyl group that may enhance foliar uptake or soil mobility. The compound's computed logP of 2.2 lies within the favorable range for agrochemical bioavailability [2]. The carboxylic acid functionality provides a conjugation handle for generating ester pro-herbicides or for attachment to delivery vectors. Patents describing phenoxypyridylmethyl esters with insecticidal and acaricidal activity further validate the agricultural relevance of phenoxymethyl-substituted pyridine derivatives [9].

Quote Request

Request a Quote for 4-(Phenoxymethyl)pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.